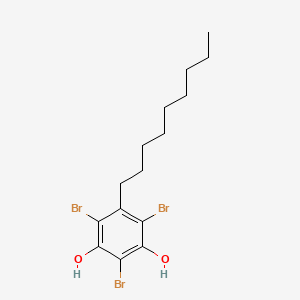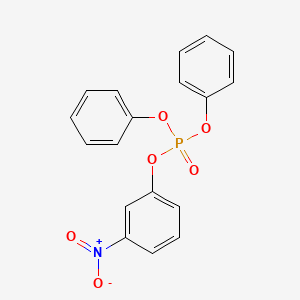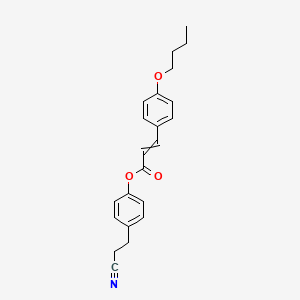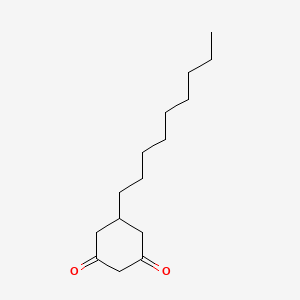![molecular formula C13H9ClN2O B14596591 2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 60772-64-7](/img/structure/B14596591.png)
2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C13H9ClN2O. It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a 3-chloro-5-methylphenyl substituent at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-chloropyridine with 3-chloro-5-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under reflux conditions. The intermediate product is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
- 2-(3-Chloro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- 2-(4-Methylphenyl)[1,3]oxazolo[4,5-b]pyridine
Uniqueness
2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in various applications compared to similar compounds .
Propriétés
Numéro CAS |
60772-64-7 |
|---|---|
Formule moléculaire |
C13H9ClN2O |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
2-(3-chloro-5-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9ClN2O/c1-8-5-9(7-10(14)6-8)13-16-12-11(17-13)3-2-4-15-12/h2-7H,1H3 |
Clé InChI |
CMYONSBWTJNCOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)

![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)


